2,4-Dibromo-6-fluorobenzoyl chloride
Overview
Description
2,4-Dibromo-6-fluorobenzoyl chloride is a chemical compound with the CAS Number: 497181-20-1 . It has a molecular weight of 316.35 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of this compound involves the use of oxalyl dichloride and N,N-dimethyl-formamide in tetrahydrofuran and dichloromethane at 20 degrees Celsius for 1 hour . The product from this step is then dissolved in THF and dichloromethane, to which oxalyl chloride and DMF are sequentially added . The reaction mixture is stirred at room temperature for 1 hour, concentrated, and the residue is dissolved in dichloromethane . This is then slowly added to an ice-cold solution of 7N ammonia in methanol . After stirring at room temperature for 1 hour, it is concentrated, dissolved in ethyl acetate, and washed with water . The organic layer is dried over sodium sulfate and concentrated to give the title compound as a brown solid .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H . The InChI key is JHXLZDKMZOGVLP-UHFFFAOYSA-N .Scientific Research Applications
Crystallization Pathways
- Crystallization of Analogous Compounds : Research on compounds similar to 2,4-Dibromo-6-fluorobenzoyl chloride, such as 4-fluorobenzoyl chloride, reveals insights into crystallization pathways. A study on 4-fluorobenzoyl chloride, when quenched with liquid nitrogen, generated a new crystalline form, suggesting potential applications in understanding the crystallization processes of related compounds (Dikundwar & Row, 2014).
Structural Analysis and Molecular Conformation
- Gas Phase Molecular Structures : The molecular structures and conformational compositions of related halobenzoyl chlorides, including 2-fluorobenzoyl chloride, have been investigated. This research provides insights into the gas-phase behavior of similar compounds, potentially applicable to this compound (Johansen et al., 2013).
Photoinduced Reactions
- Photoinduced Rotamerization : Studies on o-fluorobenzoyl chloride, a structurally related compound, under UV light in a cryogenic Ar matrix, revealed photoinduced rotational isomerization and dissociation. This suggests potential research avenues in photochemistry for this compound (Tanaka et al., 2014).
Ortho Effect in Solvolysis
- Influence on Solvolysis Reactions : The solvolysis of similar compounds, like 2,6-difluorobenzoyl chloride, demonstrates the impact of substituent effects. This research provides a framework to understand how substituents in this compound might affect its reactivity (Park & Kevill, 2012).
Synthesis and Reactions
- Synthesis of Related Compounds : The synthesis processes for related compounds, such as 2,4-dichloro-5-fluorobenzoyl chloride, are reviewed. These processes offer insight into the potential synthetic pathways and methods for this compound (Ming & Tianyong, 2007).
Safety and Hazards
Properties
IUPAC Name |
2,4-dibromo-6-fluorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLZDKMZOGVLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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